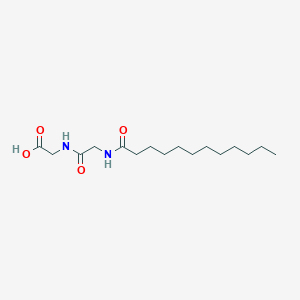![molecular formula C14H9Cl3N2O4S3 B12064244 4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole CAS No. 650592-09-9](/img/structure/B12064244.png)
4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
The synthesis of 1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- involves several steps, typically starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial production methods often involve the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts. These methods are efficient and can produce high yields of the desired compound . The use of oxidants such as tert-butylhydroperoxide (TBHP) is also common in these reactions to facilitate the formation of the imidazole ring .
Chemical Reactions Analysis
1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: The presence of halogens and sulfonyl groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide (H2O2) can yield sulfoxides, while reduction with LiAlH4 can produce primary amines.
Scientific Research Applications
1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- can be compared with other similar compounds, such as:
4,5-Dichloro-1H-imidazole: This compound shares the dichloro substitution but lacks the additional sulfonyl and thienyl groups.
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride: This compound has a similar sulfonyl chloride group but differs in its methyl substitutions.
Properties
CAS No. |
650592-09-9 |
|---|---|
Molecular Formula |
C14H9Cl3N2O4S3 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
4,5-dichloro-1-[4-(4-chlorophenyl)sulfonyl-3-methylthiophen-2-yl]sulfonylimidazole |
InChI |
InChI=1S/C14H9Cl3N2O4S3/c1-8-11(25(20,21)10-4-2-9(15)3-5-10)6-24-14(8)26(22,23)19-7-18-12(16)13(19)17/h2-7H,1H3 |
InChI Key |
RJDZNUCLWVFVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N3C=NC(=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




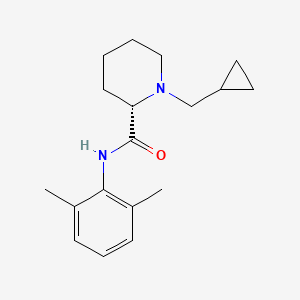
![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
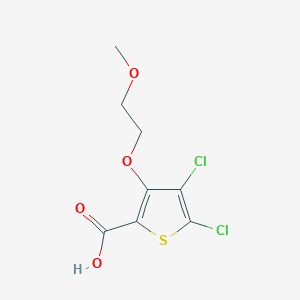
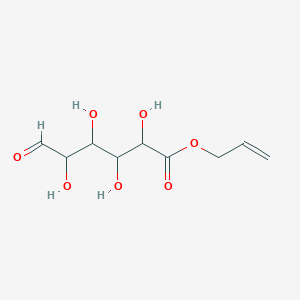


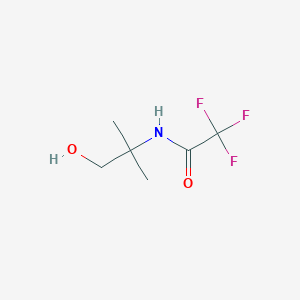
![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)



